molecular formula C15H30N2O B11983940 N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea CAS No. 303092-19-5

N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea

Cat. No.: B11983940
CAS No.: 303092-19-5
M. Wt: 254.41 g/mol
InChI Key: AUWYSHKCOISDBY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea is an organic compound with the molecular formula C15H30N2O. It is a urea derivative, characterized by the presence of a cyclohexyl group and a 1,5-dimethylhexyl group attached to the nitrogen atoms of the urea moiety. This compound is of interest in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea typically involves the reaction of cyclohexylamine with 1,5-dimethylhexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.

Industrial Production Methods

Industrial production of N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea
  • N-Cyclohexyl-N’-(1-methylbutyl)urea
  • N-Cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea

Uniqueness

N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting cyclohexylamine with 1,5-dimethylhexyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM). Purity optimization includes recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and cyclohexyl/dimethylhexyl moieties. 1H^1H-1H^1H COSY and NOESY can resolve stereochemical ambiguities .
  • IR : Validate urea carbonyl stretching (~1640–1680 cm1^{-1}) and N-H bonds (~3300 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (P95/P99 masks) is advised if aerosols form .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Purity Verification : Reanalyze batches via HPLC (>98% purity threshold) to exclude impurities as confounding factors .
  • Orthogonal Assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects .
  • Structural Confirmation : Use X-ray crystallography (as in ) to rule out polymorphic or stereochemical variations .

Q. What computational approaches are suitable for predicting target interactions of This compound?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to urea transporters or enzymes. Validate with free energy calculations (MM/GBSA) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodology :

  • Accelerated Stability Studies : Incubate at pH 2–12 (37°C) and analyze degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf life .
  • Buffering Strategies : Phosphate-buffered saline (PBS) for physiological pH; avoid strongly acidic/basic conditions during storage .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?

  • Methodology :

  • Biodegradability Assessment : Use OECD 301F (manometric respirometry) to evaluate microbial degradation .
  • Waste Minimization : Employ solvent recovery systems (e.g., rotary evaporation) and catalytic methods to reduce reagent use .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) alter the compound’s physicochemical properties?

  • Methodology :

  • Thermodynamic Analysis : Measure melting points, solubility (shake-flask method), and logP (octanol/water partitioning) .
  • Hydrogen Bonding : Compare IR spectra to assess urea carbonyl interactions with solvents or biological targets .

Q. What in vitro/in vivo models are most appropriate for evaluating its pharmacological potential?

  • Methodology :

  • In Vitro : Urea transporter B (UT-B) inhibition assays in erythrocyte membranes .
  • In Vivo : Rodent models for diuretic efficacy, with creatinine clearance and electrolyte balance as endpoints .

Q. Data Reproducibility and Reporting

Q. What metadata should be included in publications to ensure reproducibility of studies involving this compound?

  • Guidelines :
  • Synthetic Details : Solvents, catalysts, reaction time/temperature, purification methods .
  • Analytical Parameters : NMR solvent/shifts, HPLC gradients, MS ionization modes .
  • Biological Assays : Cell lines, passage numbers, assay buffers, and positive/negative controls .

Properties

CAS No.

303092-19-5

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

1-cyclohexyl-3-(6-methylheptan-2-yl)urea

InChI

InChI=1S/C15H30N2O/c1-12(2)8-7-9-13(3)16-15(18)17-14-10-5-4-6-11-14/h12-14H,4-11H2,1-3H3,(H2,16,17,18)

InChI Key

AUWYSHKCOISDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)NC1CCCCC1

Origin of Product

United States

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